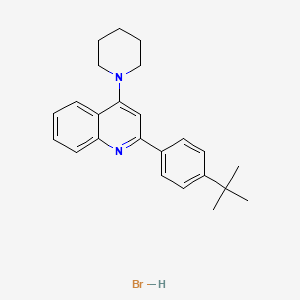![molecular formula C22H18S B11944104 Anthracene, 9-[[(4-methylphenyl)thio]methyl]- CAS No. 51513-55-4](/img/structure/B11944104.png)
Anthracene, 9-[[(4-methylphenyl)thio]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-{[(4-methylphenyl)thio]methyl}anthracene is an anthracene-based derivative. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 9-{[(4-methylphenyl)thio]methyl}anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are known for their mild conditions and high yields. The process involves the coupling of anthracene with 4-methylphenylthiomethyl groups using palladium catalysts and boron reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
9-{[(4-methylphenyl)thio]methyl}anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups to the anthracene core.
Scientific Research Applications
9-{[(4-methylphenyl)thio]methyl}anthracene has several scientific research applications:
Chemistry: It is used in the study of photophysical properties and as a building block for more complex molecules.
Biology: Its derivatives are explored for their potential in bio-imaging and as fluorescent probes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which 9-{[(4-methylphenyl)thio]methyl}anthracene exerts its effects is primarily through its interaction with light and its ability to undergo various photophysical processes. The molecular targets and pathways involved include the absorption and emission of light, leading to fluorescence. This makes it valuable in applications requiring high quantum yields and stability .
Comparison with Similar Compounds
Similar compounds to 9-{[(4-methylphenyl)thio]methyl}anthracene include:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their substituents, which can affect their thermal stability, quantum yields, and electrochemical properties.
Properties
CAS No. |
51513-55-4 |
|---|---|
Molecular Formula |
C22H18S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
9-[(4-methylphenyl)sulfanylmethyl]anthracene |
InChI |
InChI=1S/C22H18S/c1-16-10-12-19(13-11-16)23-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-14H,15H2,1H3 |
InChI Key |
DBQPVDIRYGUUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



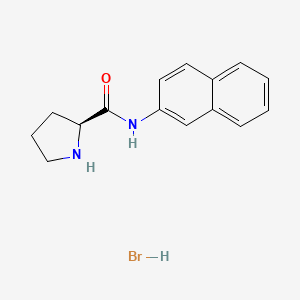
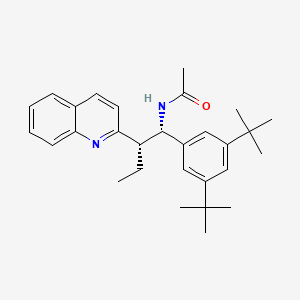
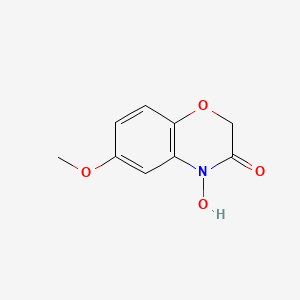

![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)

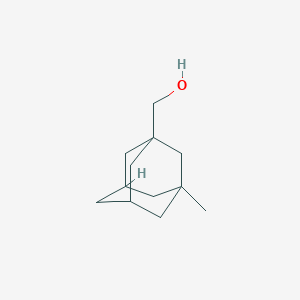
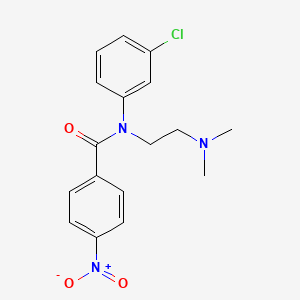

![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)


